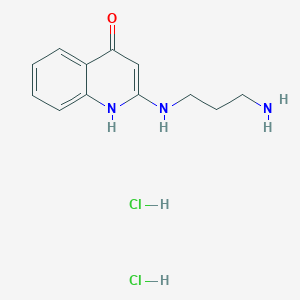

2-(3-氨基丙基氨基)-1H-喹啉-4-酮;二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-(3-Aminopropylamino)ethanol” is a laboratory chemical used in the synthesis of substances . It’s also known as "N-(2-Hydroxyethyl)trimethylenediamine" . It’s an inhibitor of the mammalian glycogen debranching enzyme and is used as a photographic development accelerator .

Molecular Structure Analysis

The molecular formula for “2-(3-Aminopropylamino)ethanol” is C5H14N2O . The molecular weight is 118.18 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-Aminopropylamino)ethanol” include a refractive index of n20/D 1.486, a boiling point of 250-252 °C (lit.), and a density of 1.007 g/mL at 20 °C (lit.) .科学研究应用

抗菌和抗炎应用

研究表明,2-喹诺酮的衍生物,包括由 2-(3-氨基丙基氨基)-1H-喹啉-4-一盐酸盐合成的化合物,表现出抗菌和抗炎特性。这些化合物已经被合成和表征,在初步筛选 (Kumar、Fernandes 和 Kumar,2014)中显示出有希望的生物活性。

抗癌活性

一些研究集中于 2-(3-氨基丙基氨基)-1H-喹啉-4-一盐酸盐衍生物的抗癌潜力。例如,新的苯胺基-3H-吡咯并[3,2-f]喹啉衍生物通过与 DNA 相互作用并抑制拓扑异构酶 II(DNA 复制和细胞分裂中的关键酶)显示出对癌细胞的高抗增殖活性 (Via、Gia、Gasparotto 和 Ferlin,2008)。

神经营养活性

已探索某些衍生物的神经营养活性,这些化合物对动物模型中的运动活性表现出显着影响。这表明在治疗神经系统疾病或探索神经药理学效应方面具有潜在应用 (Zaliznaya、Varenichenko、Farat 和 Markov,2020)。

光伏和电子应用

2-(3-氨基丙基氨基)-1H-喹啉-4-一盐酸盐衍生物已用于开发有机-无机光电二极管,展示了在太阳能转换和电子设备中应用的潜力。这些研究突出了喹啉衍生物在材料科学中的多功能性,特别是在制造表现出光伏特性的器件方面 (Zeyada、El-Nahass 和 El-Shabaan,2016)。

作用机制

Target of Action

The primary target of 2-(3-aminopropylamino)-1H-quinolin-4-one;dihydrochloride is dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine metabolism in Plasmodium species . This makes DHODH an attractive target for antimalarial drug design .

Mode of Action

2-(3-aminopropylamino)-1H-quinolin-4-one;dihydrochloride interacts with DHODH, inhibiting the enzyme and abolishing parasite growth in blood culture . The compound was identified through a large-scale phenotypic screen against cultured parasites .

Biochemical Pathways

The inhibition of DHODH by 2-(3-aminopropylamino)-1H-quinolin-4-one;dihydrochloride affects the pyrimidine metabolism pathway in Plasmodium species . This disruption leads to the abolition of parasite growth in blood culture .

Pharmacokinetics

The compound was designed with the goal of improving potency as well as the general pharmacokinetic and toxicological profiles .

Result of Action

The result of the action of 2-(3-aminopropylamino)-1H-quinolin-4-one;dihydrochloride is the inhibition of parasite growth in blood culture . This is achieved through the inhibition of DHODH, an enzyme involved in pyrimidine metabolism .

Action Environment

It’s worth noting that the compound was designed with the goal of improving its general pharmacokinetic and toxicological profiles .

安全和危害

属性

IUPAC Name |

2-(3-aminopropylamino)-1H-quinolin-4-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O.2ClH/c13-6-3-7-14-12-8-11(16)9-4-1-2-5-10(9)15-12;;/h1-2,4-5,8H,3,6-7,13H2,(H2,14,15,16);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSLNLALQWJKBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(N2)NCCCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(2-Ethoxyphenoxy)ethoxy]benzaldehyde](/img/structure/B2724155.png)

![1-(4-Chlorophenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2724156.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2724161.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]furan-2-carboxamide](/img/structure/B2724162.png)

![7-[3-(1,3-Benzothiazol-2-ylsulfanyl)propyl]-8-(2,6-dimethylmorpholin-4-yl)-3-methylpurine-2,6-dione](/img/structure/B2724163.png)

![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-butylphenyl)acetamide](/img/structure/B2724166.png)

![5-((4-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2724168.png)

![7-[(tert-butoxy)carbonyl]-3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B2724170.png)

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B2724171.png)

![3-[(5Z)-5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2724172.png)

![6-Methyl-4-{[(4-methylbenzoyl)oxy]imino}thiochromane](/img/structure/B2724175.png)